
Foresaconitine
Descripción general
Descripción
It is isolated from the processed tubers of Aconitum carmichaeli, a plant species belonging to the Ranunculaceae family . This compound is known for its complex structure and significant biological activities.
Mecanismo De Acción
Foresaconitine is a norditerpenoid alkaloid isolated from the processed tubers of Aconitum carmichaeli . It has a complex mechanism of action, which involves interactions with various targets, biochemical pathways, and environmental factors.
Target of Action
It is known that norditerpenoid alkaloids, a class to which this compound belongs, often interact with ion channels and receptors in the nervous system
Mode of Action
It is likely that this compound, like other norditerpenoid alkaloids, interacts with its targets to modulate their function
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
As a norditerpenoid alkaloid, it is likely to have effects on the nervous system, but specific studies on this compound are lacking .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific studies on how such factors influence this compound are currently lacking .
Análisis Bioquímico
Biochemical Properties
Foresaconitine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, where this compound acts as an inhibitor. This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission . Additionally, this compound has been shown to interact with sodium channels, altering their function and impacting cellular excitability .
Cellular Effects
This compound influences various types of cells and cellular processes. In neuronal cells, it affects cell signaling pathways by modulating the activity of sodium channels and acetylcholinesterase . This modulation can lead to changes in neurotransmitter release and synaptic plasticity. In non-neuronal cells, this compound has been observed to impact gene expression and cellular metabolism, potentially leading to altered cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling . Additionally, this compound binds to sodium channels, altering their conformation and function. This binding can result in either inhibition or activation of the channels, depending on the specific cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cholinergic signaling without causing significant toxicity . At higher doses, the compound can induce toxic effects, including neurotoxicity and cardiotoxicity . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound can have distinct biochemical activities, contributing to its overall pharmacological profile. Additionally, this compound affects metabolic flux and metabolite levels in various tissues, influencing cellular energy balance and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues can impact its biochemical activity and therapeutic potential. For example, its accumulation in neuronal tissues can enhance its effects on neurotransmission .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In neuronal cells, this compound localizes to synaptic vesicles and the plasma membrane, where it interacts with sodium channels and acetylcholinesterase . This localization is essential for its role in modulating neurotransmission and cellular signaling.
Métodos De Preparación
Foresaconitine is primarily isolated from the tubers of Aconitum carmichaeli through a series of extraction and purification processes. The tubers are processed, and the compound is separated using techniques such as column chromatography
Análisis De Reacciones Químicas
Foresaconitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives.
Aplicaciones Científicas De Investigación
Foresaconitine has several scientific research applications, including:
Chemistry: It is used as a reference compound for studying the chemical properties and reactions of norditerpenoid alkaloids.
Biology: It is used to investigate the biological activities of norditerpenoid alkaloids, including their effects on cellular processes and metabolic pathways.
Medicine: Research on this compound includes its potential therapeutic applications, such as its effects on the nervous system and its potential use in pain management.
Industry: While its industrial applications are limited, this compound is used in the development of analytical methods for detecting and quantifying norditerpenoid alkaloids in various samples
Comparación Con Compuestos Similares
Foresaconitine is similar to other norditerpenoid alkaloids, such as:
- Yunaconitine
- Bulleyaconitine A
- Chasmaconitine
- Crassicaudine
- Franchetine
Compared to these compounds, this compound has unique structural features and biological activities that make it a valuable compound for research. Its distinct chemical structure allows for specific interactions with molecular targets, which can lead to different biological effects .
Propiedades
Número CAS |
73870-35-6 |
|---|---|
Fórmula molecular |
C35H49NO9 |
Peso molecular |
627.8 g/mol |
Nombre IUPAC |
[(2R,3R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3/t22-,23-,24+,25+,26-,27?,28?,29+,30-,31?,33+,34-,35?/m1/s1 |
Clave InChI |
LYUPEIXJYAJCHL-ARLVVPKKSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |
SMILES canónico |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


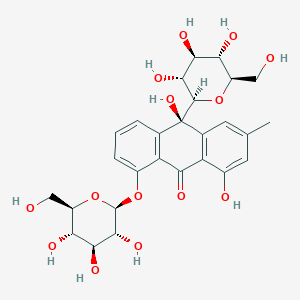
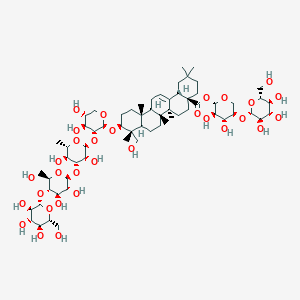
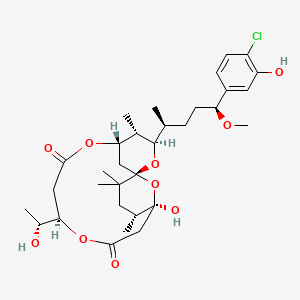
![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)
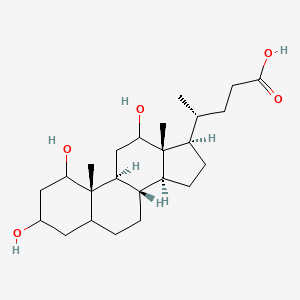
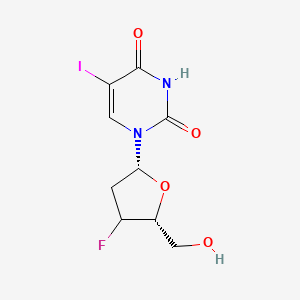
![methyl (1R,9R,10R,12R,19S)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1259601.png)
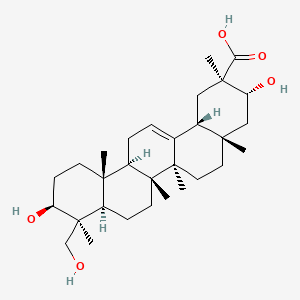
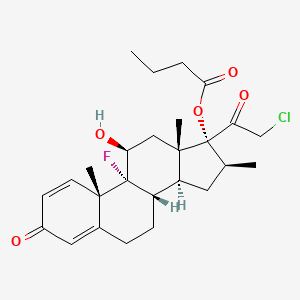

![(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1259607.png)



